2-Ethenyl-5-methylfuran

描述

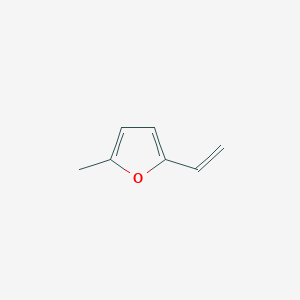

2-Ethenyl-5-methylfuran is a furan derivative featuring a five-membered aromatic oxygen-containing ring with a methyl group at position 5 and an ethenyl (vinyl) substituent at position 2. Its molecular formula is C₇H₈O, derived from the furan backbone (C₄H₄O) modified by the addition of a methyl (-CH₃) and ethenyl (-CH=CH₂) group.

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethenyl-5-methylfuran can be synthesized through several methods. One common approach involves the reaction of 2-vinylfuran with formaldehyde in the presence of a catalyst. For instance, Dzhemilev et al. synthesized 5-hydroxymethyl-2-vinylfuran by reacting 2-vinylfuran with 40% aqueous formaldehyde over a catalyst prepared by reducing palladium acetylacetonate with triethylaluminum in the presence of triphenylphosphine .

Industrial Production Methods: Industrial production of 2-vinyl-5-methylfuran typically involves catalytic processes that ensure high yield and purity. The use of palladium or gold catalysts is common in these processes, which facilitate the cyclization and isomerization reactions necessary for the formation of the furan ring .

化学反应分析

Types of Reactions: 2-Ethenyl-5-methylfuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the vinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: this compound can be oxidized to 2-vinyl-5-methylfuran-3-carboxaldehyde.

Reduction: Hydrogenation yields 2-ethyl-5-methylfuran.

Substitution: Halogenation produces 2-vinyl-5-halogenomethylfuran.

科学研究应用

Flavoring Agent in Food Industry

2-Ethenyl-5-methylfuran is primarily recognized for its role as a flavoring agent. Its use in food products is regulated due to safety assessments conducted by various health authorities.

Safety and Toxicological Evaluations

Recent evaluations by the European Food Safety Authority (EFSA) have indicated that 2-ethyl-5-methylfuran does not pose significant safety concerns at typical dietary intake levels. The acceptable daily intake was derived based on toxicological studies that established a benchmark dose level (BMDL) of 8.51 mg/kg body weight per day .

| Parameter | Value |

|---|---|

| BMDL (mg/kg bw/day) | 8.51 |

| Safety Margin | Adequate |

Pharmaceutical Applications

The compound has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its derivatives can be utilized in the production of drugs aimed at treating conditions such as neuroinflammation and dysentery.

Synthesis Pathways

Research indicates that 2-ethyl-5-methylfuran can be synthesized from precursors like furfural through selective hydrogenation processes. This method enhances the yield of valuable chemical intermediates .

Energy Production

This compound has gained attention as a biofuel alternative due to its higher energy density compared to traditional fuels like ethanol. Its properties make it suitable for blending with gasoline, potentially improving fuel performance characteristics.

Fuel Performance Studies

Studies have shown that using 2-ethyl-5-methylfuran as a fuel component can enhance octane ratings, making it an attractive candidate for future biofuel formulations .

| Fuel Property | Value |

|---|---|

| Octane Rating | Higher than ethanol |

| Energy Density | Comparable to gasoline |

Case Study 1: Synthesis of Value-added Chemicals

A study demonstrated the conversion of furfural into 2-ethyl-5-methylfuran using optimized catalytic processes, achieving yields of up to 96% under specific conditions . This research highlights the compound's potential as a precursor for various industrial chemicals.

Case Study 2: Flavouring Group Evaluation

In an extensive evaluation of flavoring agents, 2-ethyl-5-methylfuran was assessed alongside structurally related compounds for genotoxicity and metabolic safety. The findings support its continued use in food products without adverse health effects at regulated levels .

作用机制

The mechanism of action of 2-vinyl-5-methylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s reactivity is influenced by the presence of the vinyl and methyl groups, which can participate in various chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Acetyl-5-methylfuran (CAS 1193-79-9)

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol .

- Physical Properties: Purity ≥98% Refractive Index: 1.511–1.517 (n²⁰D) Density: 1.064–1.070 g/cm³ (d²⁰/₂₀) Solubility: Fully miscible in ethanol .

- Applications : Used as a flavoring agent in food and fragrance industries due to its acetyl group, which contributes to sweet, caramel-like aromas .

- Safety : Acid value ≤2.0; contains trace heavy metals .

2-Ethyl-5-methylfuran (CAS 17035-2)

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.16 g/mol .

- Physical Properties: Limited data available; structurally analogous to 2-acetyl-5-methylfuran but with reduced polarity due to the ethyl (-CH₂CH₃) group.

- Safety : Classified as WGK Germany 3 , indicating severe environmental toxicity .

2-Methyl-5-isopropylfuran (CAS 10504-05-9)

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol .

- Physical Properties: No specific data provided; the isopropyl (-CH(CH₃)₂) group likely increases hydrophobicity compared to acetyl or ethyl substituents.

- Applications: Not explicitly stated, but bulky substituents may limit volatility and alter aromatic profiles .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

Substituent Effects: Acetyl groups (as in 2-acetyl-5-methylfuran) enhance polarity and solubility in ethanol, making them suitable for flavor formulations . Bulkier substituents (e.g., isopropyl) may decrease volatility and limit applications in volatile formulations .

Safety Considerations :

- 2-Acetyl-5-methylfuran’s trace heavy metal content necessitates purification for food-grade use .

- 2-Ethyl-5-methylfuran’s environmental toxicity (WGK 3) requires stringent handling protocols .

Market Availability :

- 2-Acetyl-5-methylfuran is commercially available (e.g., Aldrich Chemical) , while 2-ethyl-5-methylfuran and other analogs are less documented.

生物活性

2-Ethenyl-5-methylfuran (C₇H₈O) is an organic compound derived from furan, characterized by a vinyl group and a methyl group attached to the furan ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in both chemistry and biology. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

This compound is notable for its furanic structure, which contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with distinct biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈O |

| Molecular Weight | 112.14 g/mol |

| Functional Groups | Vinyl group, methyl group |

| Structural Features | Furan ring |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The compound may bind to proteins or enzymes through covalent interactions, potentially altering their function.

- Biochemical Pathways : It participates in various metabolic pathways due to its furanic structure, which can influence cellular processes.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases related to oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential .

- Antioxidant Effects

- Cancer Cell Line Study

常见问题

Q. What are the optimal synthetic routes for 2-ethenyl-5-methylfuran derivatives, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

A common approach involves Claisen-Schmidt condensation or Heck coupling to introduce the ethenyl group onto the furan ring. For example, palladium-catalyzed cross-coupling reactions between 5-methylfuran derivatives and vinyl halides achieve moderate yields (50–70%) under inert atmospheres . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity. Post-synthesis purification via fractional distillation or preparative HPLC is recommended to isolate isomers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Level : Advanced

Methodological Answer :

SAR analysis should focus on substituent effects at the 2- and 5-positions of the furan ring. For instance:

- Electron-withdrawing groups (e.g., nitro, cyano) at the 2-position increase antiulcer activity by 2–3 fold, as shown in analogs like 5-(2-phenylethenyl)-3(2H)-furanone .

- Heterocyclic substitutions (e.g., pyridine, thiophene) improve metabolic stability and target affinity. Computational tools like DFT or molecular docking can predict binding interactions with enzymes (e.g., COX-2) .

Validate predictions using in vitro assays (e.g., cell viability, enzyme inhibition) and compare results with known pharmacophores.

Q. What analytical techniques are most reliable for characterizing this compound purity and structural isomers?

Level : Basic

Methodological Answer :

- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to resolve isomers. Retention indices (I = 1280–1350) help differentiate 2-ethenyl from 3-ethenyl isomers .

- NMR Spectroscopy : H-NMR signals at δ 6.2–6.8 ppm confirm ethenyl protons, while C-NMR distinguishes substituent positions via ring carbon shifts .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization detects molecular ions (e.g., m/z 136.0524 for CHO) and fragmentation patterns .

Q. How should researchers address contradictions in toxicological data for this compound derivatives?

Level : Advanced

Methodological Answer :

Discrepancies often arise from:

- Variability in test systems (e.g., rodent vs. human cell lines). Standardize assays using OECD guidelines (e.g., TG 429 for skin sensitization) .

- Impurity interference : Quantify by-products (e.g., dimers, oxidation products) via LC-MS and correlate their presence with toxicity endpoints .

- Dose-response inconsistencies : Apply benchmark dose (BMD) modeling to refine NOAEL/LOAEL estimates across studies .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound analogs?

Level : Advanced

Methodological Answer :

- RAW 264.7 Macrophages : Measure LPS-induced NO production; IC values <10 μM indicate potency .

- THP-1 Monocytes : Use ELISA to quantify TNF-α/IL-6 suppression. Include positive controls (e.g., dexamethasone) and validate via Western blot for NF-κB pathway inhibition .

- 3D Co-culture Models : Simulate tissue-level responses by combining fibroblasts and immune cells in collagen matrices .

Q. How can computational methods predict the environmental fate of this compound derivatives?

Level : Advanced

Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) scores. Derivatives with logP >3.5 may pose ecological risks .

- Molecular Dynamics Simulations : Assess hydrolysis rates in aquatic environments. Polar derivatives (e.g., hydroxylated analogs) degrade faster than hydrophobic ones .

- Ecotoxicology Databases : Cross-reference with ECOTOX to identify sensitive species (e.g., Daphnia magna) for targeted testing .

Q. What strategies improve the stability of this compound during storage and handling?

Level : Basic

Methodological Answer :

- Storage : Keep under nitrogen at −20°C in amber vials to prevent oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical formation .

- Handling : Use glove boxes for air-sensitive reactions. Monitor degradation via periodic GC analysis; >5% impurity warrants repurification .

Q. How do spectroscopic signatures of this compound vary with solvent polarity?

Level : Basic

Methodological Answer :

- UV-Vis : λ shifts from 260 nm (non-polar solvents like hexane) to 275 nm (polar solvents like methanol) due to π→π* transitions .

- Fluorescence : Quantum yields decrease in polar solvents (Φ <0.1 in water vs. Φ ~0.3 in THF) .

- IR Spectroscopy : C=C stretching (1630–1650 cm) broadens in hydrogen-bonding solvents .

属性

IUPAC Name |

2-ethenyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOQNQWJBSGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146924 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-13-9 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。